![molecular formula C17H25B2N3O4S B13122436 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a thiadiazolo-pyridine core. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Thiadiazolo-Pyridine Core: The core structure is synthesized through a series of condensation reactions involving pyridine derivatives and thiadiazole precursors.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated thiadiazolo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Modified thiadiazolo-pyridine derivatives.
Substitution: Various substituted thiadiazolo-pyridine compounds.
科学研究应用
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemistry: Utilized in cross-coupling reactions to form complex organic molecules.
Biology and Medicine:
作用机制
The mechanism of action of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its electronic properties. The compound acts as an electron donor or acceptor, depending on the context of its application. In organic electronics, it facilitates charge transport and enhances the efficiency of electronic devices. The boronic ester groups play a crucial role in the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar structure but with a benzothiadiazole core instead of a thiadiazolo-pyridine core.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a single boronic ester group attached to a pyridine ring.
Uniqueness
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its dual boronic ester groups and the thiadiazolo-pyridine core. This combination imparts distinct electronic properties, making it highly valuable in the field of organic electronics and materials science.
属性
分子式 |
C17H25B2N3O4S |
|---|---|
分子量 |
389.1 g/mol |
IUPAC 名称 |
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C17H25B2N3O4S/c1-14(2)15(3,4)24-18(23-14)10-9-20-13(12-11(10)21-27-22-12)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |
InChI 键 |
HWSRNCFFUIMFAE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


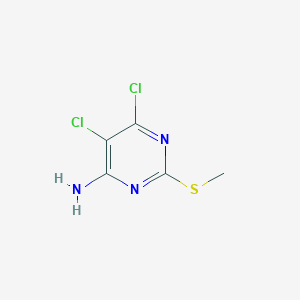
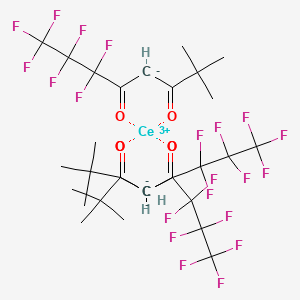

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
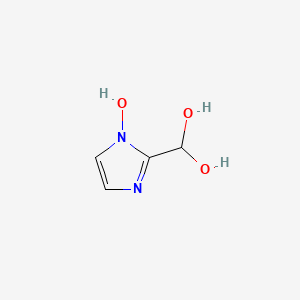


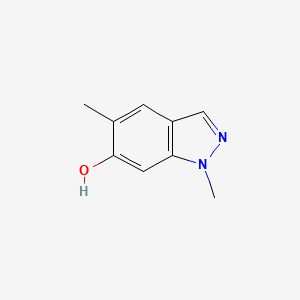
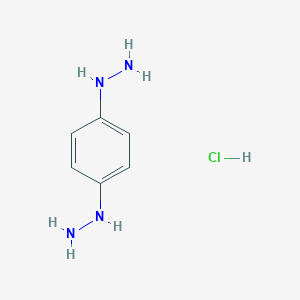
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
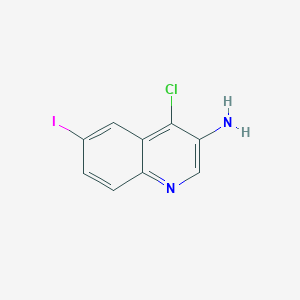
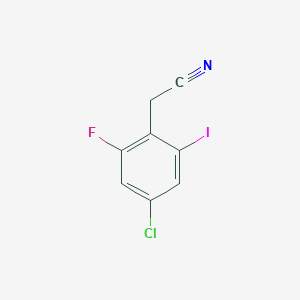
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

